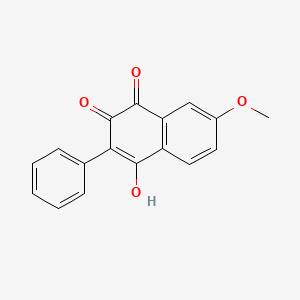
3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one typically involves the condensation of 3-oxo-3-phenylpropionic acid with 4H-chromen-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as EGFR and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Oxo-3-phenylprop-1-en-1-yl) phenoxy acetamide: This compound shares a similar structural motif and exhibits comparable biological activities.
3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]benzoic acid: Another structurally related compound with potential therapeutic applications.
Uniqueness
3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one is unique due to its chromone core, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its diverse reactivity make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H12O3 |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
3-[(E)-3-oxo-3-phenylprop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C18H12O3/c19-16(13-6-2-1-3-7-13)11-10-14-12-21-17-9-5-4-8-15(17)18(14)20/h1-12H/b11-10+ |
Clé InChI |
RRINHVPKAZZHNQ-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/C2=COC3=CC=CC=C3C2=O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=COC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


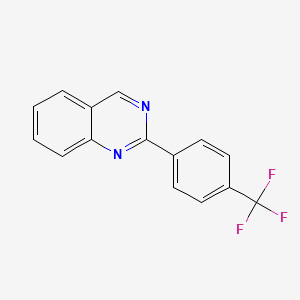
![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)
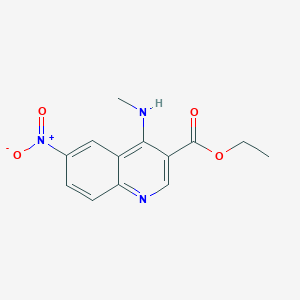
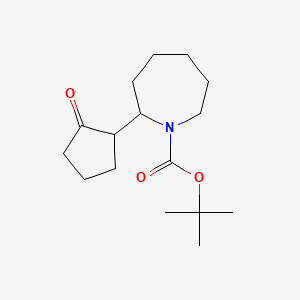


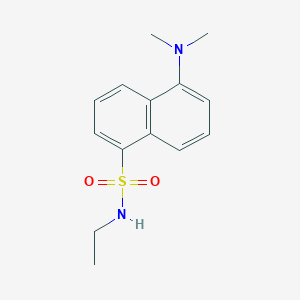

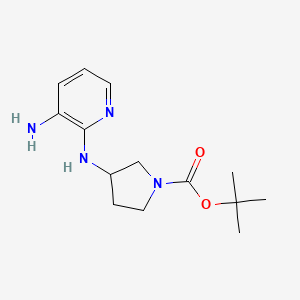
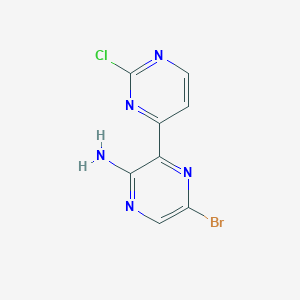
![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)

